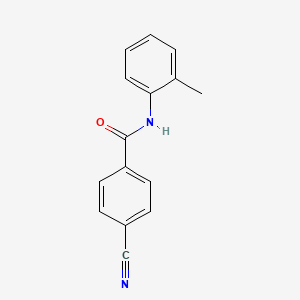

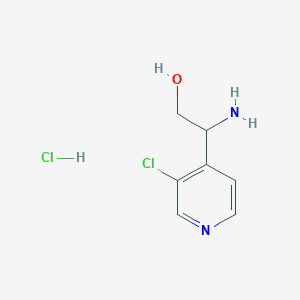

![molecular formula C12H9ClN4O B2970544 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 903868-98-4](/img/structure/B2970544.png)

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors . Another study reported the synthesis of 2,3,4,7-tetrahydro-6 H-pyrimido[1,6-a]pyrimidin-6-one as a cyclization product .Applications De Recherche Scientifique

Protein Kinase B (Akt) Inhibition

This compound has been identified as a selective inhibitor of Protein Kinase B (Akt) , which is a key player in cell signaling pathways that regulate growth and survival . Akt signaling is often deregulated in cancer, making Akt inhibitors potential antitumor agents. The compound exhibits ATP-competitive inhibition with nanomolar potency and selectivity for Akt over related kinases like PKA .

Multi-Targeted Kinase Inhibition

Derivatives of this compound have shown promise as multi-targeted kinase inhibitors (TKIs) . These TKIs are designed to target multiple kinases involved in cancer progression, such as EGFR, Her2, VEGFR2, and CDK2. They have demonstrated significant activity against these enzymes, comparable to known TKIs like sunitinib . This multi-targeted approach may lead to more effective cancer treatments.

Apoptosis Induction

Some derivatives have been found to induce apoptosis in cancer cells . They can cause cell cycle arrest and increase the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 . This ability to trigger programmed cell death is crucial for eliminating cancer cells.

Antibacterial Activity

A library of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, has been synthesized and screened for antibacterial activity . Some derivatives exhibited higher antibacterial activity against various bacterial strains, including Gram-negative and Gram-positive bacteria, than standard drugs . This suggests potential applications in developing new antibacterial agents.

Anticancer Therapeutics

The compound’s derivatives have been explored for their potential as anticancer therapeutics . Their cytotoxic effects against different cancer cell lines and the ability to modulate signaling pathways implicated in cancer make them candidates for further development as cancer drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound’s derivatives and their target enzymes . These studies help predict the efficacy and potency of the compounds as kinase inhibitors, guiding the optimization of their structures for better therapeutic outcomes .

Mécanisme D'action

Target of Action

The primary targets of 1-(2-Chlorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ol are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cell growth and survival .

Mode of Action

1-(2-Chlorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ol interacts with its targets by acting as an ATP-competitive inhibitor . This means it competes with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation process essential for the activation of the target proteins . This results in the suppression of the signaling pathways regulated by these proteins .

Biochemical Pathways

Given its targets, it is likely that it impacts the camp-dependent protein kinase pathway . This pathway plays a critical role in numerous cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis .

Pharmacokinetics

Similar compounds have been reported to undergo rapid clearance and exhibit low oral bioavailability due to metabolism in vivo

Result of Action

The molecular and cellular effects of 1-(2-Chlorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ol’s action are largely dependent on its inhibition of the cAMP-dependent protein kinase pathway . By inhibiting this pathway, the compound can potentially suppress cell growth and proliferation, thereby exerting anti-cancer effects . For instance, some compounds in this class have shown promising cytotoxic effects against various human cancer cell lines .

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOUFNVKSPEJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324546 | |

| Record name | 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

CAS RN |

903868-98-4 | |

| Record name | 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

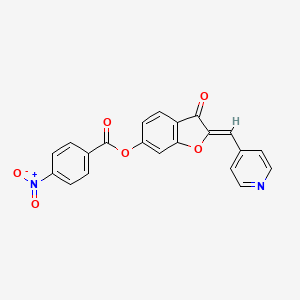

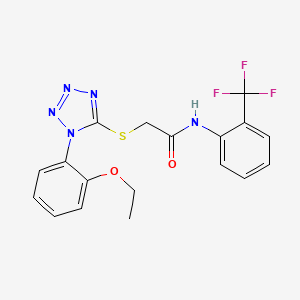

![3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2970461.png)

![{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970462.png)

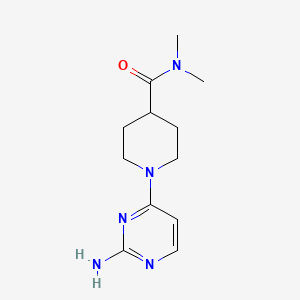

![4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2970468.png)

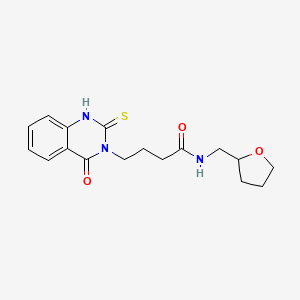

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea](/img/structure/B2970469.png)

![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2970470.png)

![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)